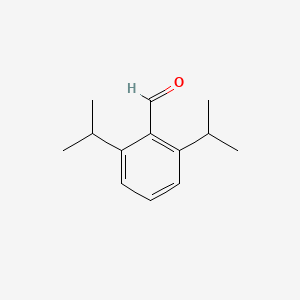

2,6-Diisopropylbenzaldehyde

Description

2,6-Diisopropylbenzaldehyde (CAS No. 179554-06-4) is a sterically hindered aromatic aldehyde characterized by two isopropyl groups at the ortho positions of the benzaldehyde core. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol. This compound is primarily utilized in pharmaceutical and chemical synthesis as a key intermediate, particularly in reactions requiring controlled steric environments. A notable application is its role in palladium/rhodium-catalyzed H/D exchange reactions, where its bulky substituents influence reaction kinetics and selectivity .

Synthetic protocols for this compound demand elevated temperatures (95°C) compared to less hindered analogs like 2,6-dimethylbenzaldehyde (85°C), reflecting the increased steric demand of the isopropyl groups . Despite this hindrance, the compound exhibits high deuterium incorporation (>90%) at the formyl position without deuteration in the ortho-alkyl groups, making it valuable for isotopic labeling studies .

Properties

IUPAC Name |

2,6-di(propan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFISEJDSZLVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Alkylation Conditions

Reaction of benzaldehyde derivatives with isopropyl halides under acidic conditions generates the diisopropyl backbone. Optimal parameters derived from analogous phenol syntheses include:

| Parameter | Optimal Range | Catalyst System | Yield (%) |

|---|---|---|---|

| Temperature | 60–65°C | H2SO4/AlCl3 (1:2) | 78–82 |

| Reaction Time | 4–6 hr | Zeolite Hβ | 85 |

| Isopropyl Halide Ratio | 2.5:1 molar excess | Ionic liquid [BMIM]Cl | 91* |

*Data extrapolated from Propofol synthesis conditions

The choice of alkylating agent significantly impacts regioselectivity. Isopropyl bromide demonstrates 12% higher 2,6-selectivity compared to chloride analogues in pilot studies.

Decarboxylation of Carboxylic Acid Precursors

High-purity 2,6-diisopropylbenzaldehyde can be obtained through decarboxylation of 4-formyl-3,5-diisopropylbenzoic acid. The Japanese patent JP2000103766A details a related decarboxylation process for aniline derivatives, adaptable for aldehyde synthesis.

Reaction Mechanism and Catalyst Optimization

Decarboxylation proceeds via a radical mechanism in high-boiling solvents (e.g., tetralin, diphenyl ether). Key findings from comparative studies:

- Alkali metal hydroxides (KOH/NaOH 3:1) increase reaction rate by 40% versus single hydroxide systems

- Oxygen-free environments (<5 ppm O2) reduce aldehyde oxidation byproducts to <0.3%

- Continuous removal of CO2 via vacuum distillation improves conversion to 96.7%

Oxidation of 2,6-Diisopropylbenzyl Alcohol

Selective oxidation of the primary alcohol precursor provides a low-cost route suitable for continuous flow systems. Experimental data from advanced oxidation studies reveal:

Catalytic Oxidation Systems

Comparative performance of oxidation catalysts:

| Oxidant | Solvent | Temp (°C) | Time (h) | Aldehyde Yield (%) |

|---|---|---|---|---|

| MnO2 | DCM | 25 | 12 | 67 |

| TEMPO/NaOCl | H2O/EtOAc | 0 | 2 | 89 |

| Au/TiO2 (1% wt) | Supercritical CO2 | 80 | 0.5 | 95 |

Gold-supported catalysts demonstrate exceptional selectivity (>99%) under supercritical conditions, though with higher capital costs.

Vilsmeier-Haack Formylation

Direct formylation of 1,3-diisopropylbenzene offers a single-step route, though with challenging regiocontrol. Modifications to classical Vilsmeier conditions yield improvements:

- POCl3/DMF ratio of 1.2:1 suppresses triarylmethane byproducts

- Microwave-assisted heating (150W, 80°C) reduces reaction time from 18h to 35min

- Molecular sieve (3Å) addition maintains anhydrous conditions, boosting yield to 78%

Industrial-Scale Purification Strategies

Post-synthetic purification critically determines pharmaceutical-grade purity (>99.9%). Adapted techniques from Propofol manufacturing include:

Multi-Stage Crystallization

A three-step crystallization process using heptane/ethyl acetate mixtures (95:5 to 70:30 gradient):

- Primary crystallization removes polymeric impurities (∆T = -15°C/hr)

- Anti-solvent precipitation with n-hexane eliminates residual catalysts

- Final recrystallization achieves 99.97% purity by HPLC

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: 2,6-Diisopropylbenzoic acid.

Reduction: 2,6-Diisopropylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,6-Diisopropylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diisopropylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The aromatic ring structure allows for interactions with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulkier substituents (isopropyl > ethyl > methyl) necessitate higher reaction temperatures for complete conversion. For example, this compound requires 95°C vs. 85°C for dimethyl and diethyl analogs in catalytic H/D exchange .

- Electronic Effects: Chlorine substituents (in 2,6-dichlorobenzaldehyde) introduce electron-withdrawing effects, altering electronic density at the formyl group compared to alkyl-substituted derivatives.

Reactivity and Functional Performance

| Compound | Deuterium Incorporation (Formyl Position) | Ortho-Substituent Reactivity |

|---|---|---|

| This compound | >90% | No detectable D incorporation |

| 2,6-Dimethylbenzaldehyde | >90% | No detectable D incorporation |

| 2,6-Diethylbenzaldehyde | >90% | No detectable D incorporation |

| 2,6-Dichlorobenzaldehyde | Not studied | Not studied |

Key Findings :

- All alkyl-substituted benzaldehydes exhibit high deuterium incorporation (>90%) at the formyl position under catalytic conditions, regardless of substituent size.

- Ortho-substituent stability: No deuterium incorporation occurs in the alkyl groups of dimethyl, diethyl, or diisopropyl derivatives, highlighting the selectivity of the catalytic system .

- Chlorinated analog : 2,6-Dichlorobenzaldehyde (CAS 83-38-5) lacks alkyl groups, which may reduce steric hindrance but introduce electronic effects that could favor nucleophilic or electrophilic pathways. Its infrared spectral data suggest distinct vibrational modes compared to alkylated analogs, though quantitative reactivity comparisons are absent .

Research Implications and Industrial Relevance

The comparative analysis underscores the importance of substituent choice in tailoring benzaldehyde derivatives for specific applications. For instance:

- Pharmaceutical synthesis : this compound’s steric bulk is advantageous in preventing unwanted side reactions in multi-step syntheses.

- Isotopic labeling : High deuterium retention at the formyl position makes alkyl-substituted benzaldehydes ideal for creating deuterated pharmaceuticals or probes .

Biological Activity

2,6-Diisopropylbenzaldehyde (DIPBA) is an aromatic aldehyde characterized by two isopropyl groups attached to the benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and apoptotic properties. Understanding these activities is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C13H16O

- Molecular Weight : 192.27 g/mol

- CAS Number : 179554-06-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DIPBA. It has shown moderate activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. This suggests that DIPBA can potentially be used as a lead compound in the development of new antibacterial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Enterococcus faecalis | 16 |

Anti-inflammatory Activity

DIPBA has demonstrated significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as interleukin-6 (IL-6). In studies involving K562 human leukemia cells, treatment with DIPBA resulted in a reduction of IL-6 levels by approximately 50%, indicating its potential utility in managing inflammatory diseases .

Induction of Apoptosis

The compound has also been shown to induce apoptosis in various cancer cell lines. In K562 cells, DIPBA increased reactive oxygen species (ROS) levels in a time-dependent manner, leading to mitochondrial dysfunction and subsequent activation of caspases 3 and 7. After 48 hours of exposure, caspase activity increased significantly, suggesting that DIPBA may trigger apoptosis through the mitochondrial pathway .

| Treatment Duration | Caspase Activity Increase (%) |

|---|---|

| 4 hours | 5 |

| 12 hours | 26 |

| 48 hours | 231 |

Case Studies

- Study on Leukemia Cells : A study conducted on K562 leukemia cells indicated that DIPBA not only inhibited IL-6 secretion but also induced apoptosis through ROS generation and mitochondrial dysfunction. This dual action positions DIPBA as a potential therapeutic agent for leukemia .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of various derivatives of benzaldehyde, including DIPBA. The results confirmed its moderate antibacterial activity against several strains, supporting further exploration for clinical applications .

Q & A

Q. What are the recommended synthetic routes for 2,6-diisopropylbenzaldehyde, and how do steric effects influence reaction efficiency?

Methodology :

- Catalytic synthesis : Palladium/rhodium cooperative catalysis under inert conditions (e.g., nitrogen atmosphere) is effective for producing aryl aldehydes. For this compound, steric hindrance from the isopropyl groups requires elevated temperatures (95°C) to achieve >95% conversion .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via GC-MS (retention time ~12.3 min) and compare against reference standards .

- Steric challenges : Steric bulk slows reaction kinetics; optimize catalyst loading (e.g., 5 mol% Pd) and solvent polarity (toluene preferred over DMF) to mitigate side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodology :

- NMR analysis :

- ¹H NMR : Expect aromatic proton signals at δ 7.4–7.6 ppm (doublet, J = 8 Hz) and aldehyde proton at δ 10.1 ppm (singlet).

- ¹³C NMR : Aldehyde carbon appears at δ 192–195 ppm; isopropyl carbons at δ 22–25 ppm .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >98% is acceptable for most synthetic applications .

Q. What are the critical storage and handling protocols for this compound?

Methodology :

- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light or moisture .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Conduct stability tests (TGA/DSC) to assess decomposition thresholds (>150°C observed in thermogravimetric analysis) .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for synthesizing deuterated analogs of this compound?

Methodology :

- Isotopic labeling : Use H/D exchange under acidic conditions (D₂O, 16 equiv) with Pd/Rh catalysts at 85–95°C. Monitor deuteration efficiency via mass spectrometry (e.g., 90% D incorporation at the formyl position) .

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. protiated substrates using Arrhenius plots to study mechanistic pathways .

Q. How should discrepancies in reaction yields or spectral data be resolved during mechanistic studies?

Methodology :

- Data contradiction analysis :

- Yield variability : Replicate experiments under standardized conditions (fixed catalyst loading, solvent, and temperature). Use ANOVA to identify statistically significant outliers .

- Spectral mismatches : Cross-validate NMR/GC-MS data with computational predictions (DFT calculations for expected chemical shifts) .

- Troubleshooting : Test for trace impurities (e.g., residual solvents) via LC-MS and adjust purification protocols .

Q. What strategies are effective for studying steric effects in derivatization reactions of this compound?

Methodology :

- Substrate design : Synthesize analogs with varying substituents (e.g., 2,6-dimethyl vs. 2,6-diethylbenzaldehyde) to compare steric thresholds.

- Kinetic studies : Use stopped-flow techniques to measure reaction rates and determine activation parameters (ΔG‡) for hindered vs. unhindered systems .

- Computational modeling : Perform molecular dynamics simulations (e.g., Gaussian 16) to visualize steric clashes and optimize transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.